molecular formula C18H16N2O4S2 B2841435 methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034598-75-7

methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Cat. No. B2841435
CAS RN: 2034598-75-7
M. Wt: 388.46
InChI Key: NNAMNYXWIYQERT-UHFFFAOYSA-N
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Description

Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Polyphenylquinoxalines

Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines :This study focused on the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, which are important properties for materials used in optoelectronic devices. The use of thiophenyl-substituted benzidines as a building block for these PIs demonstrates the versatility of thiophenyl compounds in creating materials with desirable optical properties (Tapaswi et al., 2015).

Nucleophilic Substitution Reactions

Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines :This research explored the kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines. The findings provide insights into the reactivity of thiophenyl compounds in nucleophilic substitution reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Koh et al., 1999).

Metal Complexes and Catalysis

Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide :This paper discusses the synthesis of sulphonamide derivatives and their complexation with metal ions. The study highlights the potential of such complexes in enhancing the biological and catalytic properties of ligands, which could be useful in pharmaceutical and chemical industries (Orie et al., 2021).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of some New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole :This research demonstrates the synthesis of new heterocycles with potential antimicrobial activity. The study suggests the importance of thiophenyl and pyridinyl groups in the design of new antimicrobial agents, providing a foundation for future drug discovery efforts (El‐Emary et al., 2002).

Alzheimer's Therapy

N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy :This study outlines the design and synthesis of molecules aimed at sequestering metal ions, with potential application in treating neurodegenerative diseases like Alzheimer's. The research illustrates how modifications to the pyridinone structure can enhance its therapeutic potential (Scott et al., 2011).

properties

IUPAC Name

methyl 4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAMNYXWIYQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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